(r)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding due to its chiral nature and functional diversity.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups contribute to hydrophobic interactions and electronic effects. These interactions influence the compound’s binding affinity and specificity, leading to its observed biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
®-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol: Lacks the methoxy group, affecting its hydrophobicity and binding interactions.
®-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol: Contains a methyl group instead of a trifluoromethyl group, altering its steric and electronic characteristics.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from similar compounds. These features enhance its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
InChI Key |
XBBTVXKCYIGBGW-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.